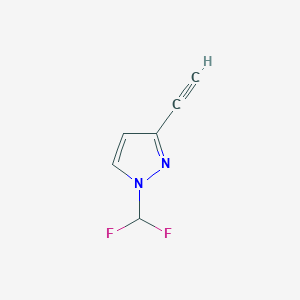
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethynyl group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process typically employs difluoromethylation reagents and metal catalysts to introduce the difluoromethyl group. Another approach involves the use of difluoroacetic acid in the post-synthesis phase, which is cost-effective and yields high-purity products . Industrial production methods often utilize catalytic esterification with nanoscale titanium dioxide to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles.
Cross-Coupling: The ethynyl group allows for cross-coupling reactions with aryl or alkyl halides, facilitated by palladium or nickel catalysts.
Scientific Research Applications
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethynyl group allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole . While both compounds share the difluoromethyl group, the presence of the ethynyl group in this compound provides additional reactivity and potential for cross-coupling reactions . This makes it a more versatile compound in synthetic chemistry and industrial applications.
Biological Activity
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of increasing interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2648956-46-9 |
| Molecular Formula | C6H4F2N2 |
| Molecular Weight | 144.11 g/mol |
| Purity | >95% |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability .
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the ethynyl group may facilitate interactions with COX enzymes, leading to reduced prostaglandin synthesis .
Anticancer Studies
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:
- A study demonstrated that pyrazoles could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
In vivo studies have indicated that pyrazole derivatives exhibit promising anti-inflammatory properties:
- Research reported that certain pyrazoles displayed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, one derivative showed an IC50 value of 54.65 μg/mL against COX enzymes .
Antimicrobial Properties
The antimicrobial properties of pyrazoles have also been explored:
- Compounds similar to this compound were evaluated against various bacterial strains, showing significant inhibition. This suggests potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 cells, researchers treated cells with varying concentrations of this compound alongside doxorubicin. Results indicated enhanced apoptosis rates and decreased cell viability compared to controls.
Case Study 2: Anti-inflammatory Response
A study assessed the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The administration of these compounds resulted in a significant reduction in edema and inflammatory markers compared to untreated controls.
Properties
Molecular Formula |
C6H4F2N2 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-4-10(9-5)6(7)8/h1,3-4,6H |
InChI Key |
LTIQTLQXSFEDSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















